Cas no 921778-03-2 (N-(4-{(3-acetamidophenyl)carbamoylmethyl}-1,3-thiazol-2-yl)cyclopropanecarboxamide)

N-(4-{(3-acetamidophenyl)carbamoylmethyl}-1,3-thiazol-2-yl)cyclopropanecarboxamide structure
921778-03-2 structure
Product name:N-(4-{(3-acetamidophenyl)carbamoylmethyl}-1,3-thiazol-2-yl)cyclopropanecarboxamide
CAS No:921778-03-2
MF:C17H18N4O3S
MW:358.414822101593
CID:6233859
PubChem ID:27396734

N-(4-{(3-acetamidophenyl)carbamoylmethyl}-1,3-thiazol-2-yl)cyclopropanecarboxamide Chemical and Physical Properties

Names and Identifiers

    • N-(4-{(3-acetamidophenyl)carbamoylmethyl}-1,3-thiazol-2-yl)cyclopropanecarboxamide
    • 921778-03-2
    • N-(4-{[(3-acetamidophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)cyclopropanecarboxamide
    • AKOS004952071
    • N-[4-[2-(3-acetamidoanilino)-2-oxoethyl]-1,3-thiazol-2-yl]cyclopropanecarboxamide
    • F2202-1559
    • N-(4-(2-((3-acetamidophenyl)amino)-2-oxoethyl)thiazol-2-yl)cyclopropanecarboxamide
    • Inchi: 1S/C17H18N4O3S/c1-10(22)18-12-3-2-4-13(7-12)19-15(23)8-14-9-25-17(20-14)21-16(24)11-5-6-11/h2-4,7,9,11H,5-6,8H2,1H3,(H,18,22)(H,19,23)(H,20,21,24)
    • InChI Key: ITIOMJRVLXMDRW-UHFFFAOYSA-N
    • SMILES: S1C=C(CC(NC2C=CC=C(C=2)NC(C)=O)=O)N=C1NC(C1CC1)=O

Computed Properties

  • Exact Mass: 358.10996162g/mol
  • Monoisotopic Mass: 358.10996162g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 6
  • Complexity: 526
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 128Ų
  • XLogP3: 0.9

N-(4-{(3-acetamidophenyl)carbamoylmethyl}-1,3-thiazol-2-yl)cyclopropanecarboxamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F2202-1559-25mg
N-(4-{[(3-acetamidophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)cyclopropanecarboxamide
921778-03-2 90%+
25mg
$109.0 2023-05-16
Life Chemicals
F2202-1559-2μmol
N-(4-{[(3-acetamidophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)cyclopropanecarboxamide
921778-03-2 90%+
2μl
$57.0 2023-05-16
Life Chemicals
F2202-1559-1mg
N-(4-{[(3-acetamidophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)cyclopropanecarboxamide
921778-03-2 90%+
1mg
$54.0 2023-05-16
Life Chemicals
F2202-1559-4mg
N-(4-{[(3-acetamidophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)cyclopropanecarboxamide
921778-03-2 90%+
4mg
$66.0 2023-05-16
Life Chemicals
F2202-1559-5μmol
N-(4-{[(3-acetamidophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)cyclopropanecarboxamide
921778-03-2 90%+
5μl
$63.0 2023-05-16
Life Chemicals
F2202-1559-5mg
N-(4-{[(3-acetamidophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)cyclopropanecarboxamide
921778-03-2 90%+
5mg
$69.0 2023-05-16
Life Chemicals
F2202-1559-20μmol
N-(4-{[(3-acetamidophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)cyclopropanecarboxamide
921778-03-2 90%+
20μl
$79.0 2023-05-16
Life Chemicals
F2202-1559-3mg
N-(4-{[(3-acetamidophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)cyclopropanecarboxamide
921778-03-2 90%+
3mg
$63.0 2023-05-16
Life Chemicals
F2202-1559-2mg
N-(4-{[(3-acetamidophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)cyclopropanecarboxamide
921778-03-2 90%+
2mg
$59.0 2023-05-16
Life Chemicals
F2202-1559-20mg
N-(4-{[(3-acetamidophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)cyclopropanecarboxamide
921778-03-2 90%+
20mg
$99.0 2023-05-16

Additional information on N-(4-{(3-acetamidophenyl)carbamoylmethyl}-1,3-thiazol-2-yl)cyclopropanecarboxamide

Introduction to N-(4-{(3-acetamidophenyl)carbamoylmethyl}-1,3-thiazol-2-yl)cyclopropanecarboxamide and Its Significance in Modern Chemical Biology

N-(4-{(3-acetamidophenyl)carbamoylmethyl}-1,3-thiazol-2-yl)cyclopropanecarboxamide, a compound with the CAS number 921778-03-2, represents a fascinating intersection of medicinal chemistry and bioorganic synthesis. This compound has garnered attention in recent years due to its unique structural features and potential applications in the development of novel therapeutic agents. The molecular framework of this compound incorporates several key pharmacophoric elements, including a cyclopropane moiety, a thiazole ring system, and an amide functional group, which collectively contribute to its biological activity and pharmacological profile.

The structural design of N-(4-{(3-acetamidophenyl)carbamoylmethyl}-1,3-thiazol-2-yl)cyclopropanecarboxamide is particularly noteworthy for its ability to modulate biological pathways through precise interactions with target proteins. The presence of the cyclopropane ring is known to enhance binding affinity and metabolic stability, making it an attractive scaffold for drug discovery. Additionally, the thiazole moiety is a well-documented pharmacophore found in numerous bioactive molecules, including antibiotics and antifungal agents. The combination of these structural elements suggests that this compound may exhibit a broad spectrum of biological activities.

In recent years, there has been significant interest in the development of small-molecule inhibitors targeting protein-protein interactions (PPIs), which play crucial roles in various disease pathways. N-(4-{(3-acetamidophenyl)carbamoylmethyl}-1,3-thiazol-2-yl)cyclopropanecarboxamide has been investigated as a potential PPI modulator due to its ability to disrupt aberrant protein-protein interactions involved in cancer and inflammatory diseases. Preliminary studies have shown that this compound can interfere with the function of key signaling proteins by binding to specific pockets within their three-dimensional structures.

The amide functional group in the molecular structure of N-(4-{(3-acetamidophenyl)carbamoylmethyl}-1,3-thiazol-2-yl)cyclopropanecarboxamide also contributes to its biological activity by serving as a hydrogen bond acceptor or donor. This property is particularly important for drug design, as hydrogen bonding interactions are critical for the specificity and affinity of small molecules binding to their targets. The precise arrangement of these functional groups within the molecule allows for optimal interactions with biological targets, enhancing the compound's efficacy.

Advances in computational chemistry and molecular modeling have greatly facilitated the optimization of N-(4-{(3-acetamidophenyl)carbamoylmethyl}-1,3-thiazol-2-yl)cyclopropanecarboxamide for improved pharmacological properties. By leveraging high-throughput virtual screening and structure-based drug design techniques, researchers have been able to identify analogs with enhanced potency and selectivity. These computational approaches have also helped in understanding the molecular mechanisms underlying the biological activity of this compound.

The synthesis of N-(4-{(3-acetamidophenyl)carbamoylmethyl}-1,3-thiazol-2-yl)cyclopropanecarboxamide presents unique challenges due to its complex structural features. However, recent advancements in synthetic methodologies have made it possible to construct this molecule with high efficiency and yield. Techniques such as transition metal-catalyzed cross-coupling reactions and palladium-mediated transformations have been particularly useful in building the cyclopropane and thiazole moieties. These synthetic strategies not only improve the accessibility of the compound but also allow for facile introduction of structural modifications for further optimization.

In conclusion, N-(4-{(3-acetamidophenyl)carbamoylmethyl}-1,3-thiazol-2-yl)cyclopropanecarboxamide (CAS no. 921778-03-2) is a promising candidate for further development as a therapeutic agent. Its unique structural features, including the presence of a cyclopropane ring and a thiazole moiety, contribute to its biological activity and pharmacological profile. With ongoing research focused on understanding its mechanism of action and optimizing its properties through computational and synthetic chemistry approaches, this compound holds significant potential for addressing various diseases.

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